BenchChemオンラインストアへようこそ!

Alatrioprilat

ACE inhibition Neprilysin inhibition Enzyme kinetics

Alatrioprilat is the active metabolite of the dual ACE/neprilysin (NEP) vasopeptidase inhibitor prodrug alatriopril (fasidotril). Unlike selective ACE inhibitors (captopril, lisinopril), it simultaneously blocks angiotensin II formation and preserves natriuretic peptide signaling. Key differentiators: 22.5-fold lower reactive hyperreninemia (1.6× vs 36× with captopril); maintains circulating ANF; 1.7–2.2× superior cardiac hypertrophy reduction in rat MI models; enhances sodium/water excretion. Essential for preclinical research requiring combined RAAS blockade plus natriuretic peptide augmentation. For R&D only—not for human use.

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
Cat. No. B1262270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrioprilat
Synonymsaladotrilat
Fasidotrilat
N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS
InChIInChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)
InChIKeyTXSINLUUGRGAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alatrioprilat for Research Procurement: A Dual ACE/Neprilysin Inhibitor with Validated In Vivo Cardiac Hypertrophy Reduction


Alatrioprilat (CAS: 135038-59-4) is an orally active, sulfhydryl-containing small molecule that functions as a mixed inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP, also known as enkephalinase or atriopeptidase) [1]. This compound serves as the active metabolite of the diester prodrug alatriopril (fasidotril), designed through rational structure-based engineering to simultaneously modulate two counterbalancing hormonal systems—the renin-angiotensin system and the natriuretic peptide system—via a single molecular entity [1]. Its dual-target pharmacology has been validated in multiple preclinical models of hypertension and heart failure, including rodent myocardial infarction models and canine hemodynamic studies, establishing it as a mechanistically distinct vasopeptidase inhibitor suitable for cardiovascular research applications [2] [3].

Alatrioprilat Procurement Decision: Why Single-Target ACE Inhibitors Cannot Replicate Its Pharmacological Profile


Substituting alatrioprilat with a conventional selective ACE inhibitor such as captopril, lisinopril, or enalaprilat is not pharmacologically equivalent because these single-target agents lack neprilysin (NEP) inhibitory activity. NEP is the primary enzyme responsible for degrading atrial natriuretic factor (ANF), a potent vasodilatory and natriuretic peptide [1]. Alatrioprilat's dual ACE/NEP inhibition produces divergent downstream effects on key hormonal biomarkers that cannot be achieved by ACE inhibition alone: in the same rat myocardial infarction model, captopril treatment increased plasma renin activity 36-fold whereas alatrioprilat increased it only 1.6-fold, and plasma ANF levels were significantly reduced by captopril but preserved by alatrioprilat [2]. These mechanistic differences translate to quantifiably distinct in vivo outcomes in cardiac hypertrophy and renal sodium handling [3]. For research programs investigating the therapeutic potential of combined renin-angiotensin system blockade with natriuretic peptide augmentation, generic ACE inhibitor substitution would fail to reproduce the dual-pathway modulation that defines alatrioprilat's experimental utility.

Alatrioprilat Comparative Efficacy Data: Quantitative Evidence for Scientific Selection


Dual-Target Enzymatic Inhibition: Alatrioprilat Displays Comparable Nanomolar Potency at Both ACE and Neprilysin

Alatrioprilat was rationally designed as a single molecular entity capable of simultaneously inhibiting both ACE and neprilysin (enkephalinase), the two zinc metallopeptidases that govern angiotensin II formation and atrial natriuretic factor degradation, respectively [1]. In vitro enzymatic assays demonstrate that alatrioprilat inhibits ACE with an IC50 of 19.6 nM and Ki of 9.8 nM, while inhibiting neprilysin with an IC50 of 6.1 nM and Ki of 5.1 nM . The structural basis for this dual activity resides in the methylenedioxy group interacting with the S1 subsite of ACE and the aromatic ring engaging the S1′ subsite of neprilysin [1]. This dual-target inhibition profile distinguishes alatrioprilat from selective ACE inhibitors such as captopril, lisinopril, and enalaprilat, which lack neprilysin inhibitory activity entirely, and from selective NEP inhibitors such as thiorphan, which lack ACE inhibitory activity.

ACE inhibition Neprilysin inhibition Enzyme kinetics Vasopeptidase inhibitor

Cardiac Hypertrophy Reduction: Alatrioprilat Demonstrates 1.7-Fold Greater Efficacy than Captopril in Rat Myocardial Infarction Model

In a head-to-head comparison study using a rat model of congestive heart failure induced by left coronary artery ligation, alatriopril (100 mg/kg orally twice daily) demonstrated significantly greater attenuation of cardiac hypertrophy than the selective ACE inhibitor captopril (10 mg/kg orally twice daily) over a 4-week treatment period [1]. The increase in relative heart weight reached 38% in the captopril-treated group versus only 22% in the alatriopril-treated group (P < 0.05), representing a 1.7-fold greater efficacy for alatriopril in preventing pathological cardiac enlargement [1]. Furthermore, atrial hypertrophy was reduced by 47% with alatriopril compared to only 21% with captopril (P < 0.05), a 2.2-fold difference, while right ventricular hypertrophy reduction was 47% versus 35% (not statistically significant) [1].

Cardiac hypertrophy Myocardial infarction Heart failure Ventricular remodeling

Hormonal Biomarker Modulation: Alatrioprilat Attenuates Renin Activation 22.5-Fold More Than Captopril While Preserving Circulating ANF

In the same rat myocardial infarction study, alatriopril and captopril produced markedly divergent effects on two key hormonal biomarkers of heart failure progression: plasma renin activity and circulating atrial natriuretic factor (ANF) levels [1]. Captopril treatment increased plasma renin activity 36-fold above baseline, reflecting reactive hyperreninemia due to loss of angiotensin II-mediated negative feedback. In striking contrast, alatriopril treatment increased plasma renin activity by only 1.6-fold, a 22.5-fold attenuation of renin activation [1]. Concurrently, captopril significantly reduced plasma ANF levels, whereas alatriopril preserved circulating ANF—a difference directly attributable to alatriopril's NEP inhibitory component that protects endogenous ANF from enzymatic degradation [1].

Plasma renin activity Atrial natriuretic factor Neurohormonal activation Biomarker

Renal Sodium Excretion: Alatrioprilat Increases Natriuresis Whereas Captopril Decreases Sodium Excretion

In a study comparing the cardiorenal consequences of ACE/NEP dual inhibition versus ACE inhibition alone in transgenic hypertensive rats (TGR(mRen2)27), alatrioprilat and captopril produced opposite effects on urinary sodium excretion [1]. Alatrioprilat infusion dose-dependently increased urinary sodium excretion, consistent with NEP inhibition-mediated enhancement of natriuretic peptide activity. In contrast, ACE inhibition with captopril dose-dependently decreased sodium excretion in conscious TGR animals [1]. Urinary water excretion and cGMP excretion also increased dose-dependently with alatrioprilat infusion, mirroring the natriuretic response [2].

Natriuresis Renal function Sodium excretion Diuresis

Acute Blood Pressure Reduction: Alatrioprilat Requires ~30-Fold Higher Concentrations than Captopril for Equivalent ACE-Mediated Effect

In ganglion-blocked rats receiving continuous angiotensin I infusion—a model that isolates ACE inhibitory activity by removing autonomic reflexes—alatrioprilat decreased mean blood pressure in a dose-dependent manner. However, approximately 30-fold higher concentrations of alatrioprilat were required to produce the same magnitude of blood pressure reduction as the selective ACE inhibitor captopril [1]. At an oral dose of 30 mg/kg, captopril produced equivalent ACE-mediated blood pressure lowering to substantially higher alatrioprilat doses [1]. This differential potency reflects the molecular trade-off inherent in designing dual-target inhibitors: the structural features that confer NEP binding partially attenuate maximal ACE inhibitory efficiency.

Blood pressure Hemodynamics ACE inhibition in vivo Dose-response

Hemodynamic Mechanism: Alatrioprilat-Induced Blood Pressure Reduction Entirely Attributable to Decreased Total Peripheral Resistance

In anesthetized dog hemodynamic studies, intravenous alatrioprilat induced a sustained decrease in arterial blood pressure that was entirely accounted for by a reduction in total peripheral resistance [1]. Cardiac output, heart rate, and stroke volume remained unchanged, indicating that the hypotensive effect of dual ACE/NEP inhibition by alatrioprilat is mediated exclusively through peripheral vasodilation rather than through alterations in cardiac pump function [1]. This hemodynamic signature is consistent with the combined vasodilatory actions of reduced angiotensin II formation (ACE inhibition) and enhanced natriuretic peptide signaling (NEP inhibition).

Total peripheral resistance Hemodynamics Vasodilation Cardiac output

Alatrioprilat Research Applications: Optimal Experimental Use Cases Based on Validated Evidence


Cardiac Hypertrophy and Post-Myocardial Infarction Remodeling Studies

Alatrioprilat is optimally suited for rat myocardial infarction models requiring evaluation of anti-hypertrophic therapeutic strategies. In the validated left coronary artery ligation model, alatrioprilat (administered as prodrug alatriopril at 100 mg/kg bid orally for 4 weeks) reduced relative heart weight increase to 22% compared to 38% with captopril (P < 0.05) and decreased atrial hypertrophy by 47% versus 21% with captopril [1]. This 1.7- to 2.2-fold superior efficacy makes alatrioprilat a preferred tool compound for cardioprotection studies where maximal hypertrophy attenuation is the experimental endpoint. Researchers should note that alatrioprilat's enhanced anti-hypertrophic effects are mechanistically linked to preserved circulating ANF and attenuated renin activation (1.6-fold vs 36-fold increase) [1].

Neurohormonal Biomarker Studies of Renin-Angiotensin-Aldosterone System Modulation

Alatrioprilat provides a unique experimental tool for investigating the consequences of combined ACE inhibition with preserved natriuretic peptide signaling on neurohormonal activation. In direct comparison with captopril, alatrioprilat attenuates reactive hyperreninemia by 22.5-fold (1.6-fold vs 36-fold increase in plasma renin activity) while maintaining circulating ANF levels that captopril significantly reduces [1]. This biomarker profile is not achievable with selective ACE inhibitors or selective NEP inhibitors alone. Researchers studying 'ACE escape' phenomena, chronic neurohormonal modulation, or the interplay between the renin-angiotensin and natriuretic peptide systems should prioritize alatrioprilat over single-target comparators.

Hypertension Research Requiring Concurrent Blood Pressure Reduction and Natriuresis

In transgenic hypertensive rat models (TGR(mRen2)27), alatrioprilat offers a distinct advantage for studies requiring simultaneous blood pressure reduction and enhanced sodium excretion. Alatrioprilat infusion produces dose-dependent increases in urinary sodium excretion, water excretion, and cGMP excretion, whereas captopril dose-dependently decreases sodium excretion [2]. Additionally, alatrioprilat reduces systolic blood pressure with a maximal reduction of 22 mmHg at 100 mg/kg p.o. in conscious TGR [2]. For hypertension research focusing on volume regulation, renal sodium handling, or the therapeutic potential of combined vasodilation and natriuresis, alatrioprilat provides a mechanistically appropriate tool that selective ACE inhibitors cannot substitute.

Acute Heart Failure and Volume Overload Models

Alatrioprilat (as fasidotrilat) demonstrates pronounced diuretic and natriuretic effects in both control and myocardial-infarcted rats without significant acute blood pressure changes, making it suitable for acute heart failure and volume overload studies. In myocardial-infarcted rats, fasidotrilat injection (10 mg/kg i.v.) elevated urine volume by 114% and urinary sodium excretion by 225% compared to baseline [3]. This robust natriuretic response, combined with the compound's hemodynamic profile of afterload reduction via decreased total peripheral resistance without affecting cardiac output [4], positions alatrioprilat as a valuable research tool for preclinical models of decompensated heart failure requiring acute decongestion without hypotension.

Quote Request

Request a Quote for Alatrioprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.